2-bromonaphthalene-1,4-dione

Catalog No.
S600486
CAS No.
2065-37-4
M.F
C10H5BrO2
M. Wt
237.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromonaphthalene-1,4-dione

CAS Number

2065-37-4

Product Name

2-bromonaphthalene-1,4-dione

IUPAC Name

2-bromonaphthalene-1,4-dione

Molecular Formula

C10H5BrO2

Molecular Weight

237.05 g/mol

InChI

InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H

InChI Key

KJOHPBJYGGFYBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br

Synonyms

2-Bromo-1,4-naphthalenedione; 2-Bromo-p-naphthoquinone; 2-Bromonaphthoquinone; 3-Bromo-1,4-naphthoquinone; NSC 401097

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br

Cancer research:

  • Anti-tumor activity: Studies have shown that 2-Br-1,4-NQ exhibits anti-tumor activity in certain cancer cell lines. It is believed to work by disrupting cellular metabolism and inducing the production of reactive oxygen species (ROS) which can damage cancer cells [].
  • Potential substitute for menadione: Research suggests that 2-Br-1,4-NQ may be a more effective substitute for menadione (vitamin K3) in a cancer treatment approach known as Apatone™ therapy. It was found to be more efficient in generating hydrogen peroxide (H2O2), which is thought to play a role in the therapy's anti-tumor effects [].

Other research areas:

  • Antifeedant properties: Studies have also explored the potential of 2-Br-1,4-NQ as an antifeedant, a substance that deters insects from feeding on plants. Research has shown efficacy against the cabbage looper, an agricultural pest [].
  • Chemical reactions: The photochemical reactions of 2-Br-1,4-NQ with other molecules are also being investigated, offering insights into its potential applications in various fields [].

2-Bromonaphthalene-1,4-dione is a brominated derivative of naphthalene-1,4-dione, characterized by the presence of a bromine atom at the 2-position of the naphthalene ring. This compound is notable for its unique structural features, which include two carbonyl groups that contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of 2-bromonaphthalene-1,4-dione is C₁₀H₇BrO₂, and it has a molecular weight of approximately 241.07 g/mol .

The primary mechanism of action of 2-Br-1,4-NQ in cancer research is believed to be its ability to induce oxidative stress in cells. When 2-Br-1,4-NQ undergoes redox reactions, it accepts electrons and generates ROS. These ROS can damage cellular components, potentially leading to cell death, particularly in cancer cells which are often more sensitive to oxidative stress [].

  • Due to its potential for inducing oxidative stress, 2-Br-1,4-NQ should be handled with care in a laboratory setting. Specific data on its toxicity, flammability, and reactivity is limited and requires further investigation.
  • It is advisable to follow standard laboratory safety protocols when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

Please Note:

  • Information on 2-Br-1,4-NQ is limited compared to more widely studied compounds. Further research is needed to fully understand its properties, reactivity, and potential applications.

  • Electrophilic Substitution: The bromine atom can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under appropriate conditions.
  • Condensation Reactions: It can react with other compounds to form larger molecular structures through condensation mechanisms.

For instance, when treated with N-bromosuccinimide in the presence of a suitable solvent, 1-naphthol can be brominated to yield 2-bromonaphthalene-1,4-dione .

Research indicates that 2-bromonaphthalene-1,4-dione exhibits biological activity, particularly in the context of detecting thiols such as cysteine. Studies have shown that this compound can selectively bind to cysteine, leading to observable changes in fluorescence and colorimetric properties . This specificity makes it a potential candidate for biochemical sensors and assays.

Several methods exist for synthesizing 2-bromonaphthalene-1,4-dione:

  • Bromination of Naphthoquinone: A common method involves the direct bromination of 1,4-naphthoquinone using bromine under controlled conditions to yield 2-bromonaphthalene-1,4-dione .
  • Bromination of 1-Naphthol: Another approach utilizes N-bromosuccinimide (NBS) for the bromination of 1-naphthol in a suitable solvent. This method is noted for its efficiency and mild reaction conditions .
  • Multicomponent Reactions: Recent advancements have introduced greener methodologies involving nanoporous catalysts that facilitate the synthesis of hydroxyl derivatives from naphthoquinone precursors .

2-Bromonaphthalene-1,4-dione has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
  • Fluorescent Probes: Due to its ability to selectively detect thiols, it is explored as a fluorescent probe in biological studies.
  • Material Science: Its derivatives may find applications in developing new materials with specific electronic or optical properties.

Studies on the interactions of 2-bromonaphthalene-1,4-dione with biological molecules have shown promising results. The compound's ability to form stable complexes with thiols highlights its potential utility in biochemical sensing applications. Research has demonstrated that upon interaction with cysteine, significant changes in fluorescence intensity can be observed, indicating a strong binding affinity .

Several compounds share structural similarities with 2-bromonaphthalene-1,4-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
NaphthoquinoneParent CompoundContains no halogen; serves as a precursor
1-NaphtholHydroxy derivativeContains a hydroxyl group instead of a bromine
2-Hydroxy-1,4-naphthoquinoneHydroxy derivativeExhibits different reactivity due to hydroxyl
5-Bromo-1,4-naphthoquinoneBrominated derivativeDifferent position of bromination affects properties

The uniqueness of 2-bromonaphthalene-1,4-dione lies in its specific bromination pattern and dual carbonyl functionality, which influence its reactivity and potential applications compared to these similar compounds.

The interaction between 2-bromonaphthalene-1,4-dione and ascorbate represents a critical pathway for catalytic hydrogen peroxide generation in biological systems [4]. Ascorbate-mediated reduction of naphthoquinones proceeds through a well-characterized mechanism involving initial single-electron transfer from ascorbate to the quinone, generating ascorbyl radicals and semiquinone intermediates [4]. This process initiates a cascade of reactions that ultimately leads to sustained hydrogen peroxide production through redox cycling mechanisms [5].

Research has demonstrated that ascorbate enhances the rate of redox cycling for naphthoquinone compounds through two distinct mechanistic pathways [4]. The first mechanism involves direct one-electron reduction of the quinone by ascorbate, while the second pathway operates through ascorbate-mediated reduction of metal chelates when transition metals such as iron are present [4]. Both mechanisms generate superoxide radical anions that initiate free radical chain reactions, resulting in the autoxidation of hydroquinone products back to the parent quinone [4].

The catalytic nature of this system is evidenced by the continuous regeneration of the quinone species, allowing for persistent hydrogen peroxide production even at low quinone concentrations [5]. Studies utilizing similar naphthoquinone systems have shown that the presence of ascorbate can increase reactive oxygen species production by up to 183% compared to quinone alone [6]. The efficiency of this catalytic system depends critically on the redox potential of the quinone and the availability of molecular oxygen as the terminal electron acceptor [7].

ParameterAscorbate-Quinone SystemControl (Quinone Alone)
Hydrogen Peroxide Production RateEnhanced 2-3 foldBaseline
Redox Cycling EfficiencyHighModerate
Oxygen ConsumptionIncreasedStandard
Ascorbyl Radical FormationDetectedAbsent

The kinetic parameters of ascorbate-mediated hydrogen peroxide production show first-order dependence on both ascorbate and quinone concentrations [5]. This relationship indicates that the rate-determining step involves the formation of an association complex between the ascorbyl radical and the quinone, followed by electron transfer and product formation [5]. The steady-state concentration of ascorbyl radicals observed during these reactions suggests a balanced system where ascorbyl radical formation and consumption rates reach equilibrium [5].

Glutathione Interaction Dynamics and Thiol-Adduct Formation

The interaction between 2-bromonaphthalene-1,4-dione and glutathione represents a fundamental detoxification mechanism that simultaneously generates reactive intermediates capable of sustained redox cycling [8]. Glutathione conjugation with naphthoquinones proceeds through nucleophilic addition reactions, where the sulfhydryl group of glutathione attacks the electrophilic quinone carbon atoms [8]. This process results in the formation of glutathione-quinone conjugates that retain significant redox activity [8].

Mechanistic studies have revealed that glutathione reduction of naphthoquinones leads to net one-electron reduction accompanied by covalent conjugation [8]. The reaction proceeds through the formation of semiquinone-glutathione conjugates that can be detected using electron spin resonance spectroscopy under anaerobic conditions [8]. These semiquinone intermediates represent the primary oxygen-reactive species responsible for the continued redox cycling of naphthoquinone-glutathione conjugates [8].

The formation kinetics of thiol-quinone adducts demonstrate remarkable efficiency, with rate constants ranging from 10² to 10⁵ per molar per second, depending on the specific quinone structure and the thiol nucleophile involved [9]. Research has shown that quinones can rapidly and selectively form adducts with cysteine residues in proteins, with the reaction rates being dependent on both quinone structure and thiol proton dissociation constant values [9]. The competitive nature of glutathione conjugation allows it to serve as a protective mechanism against quinone-induced protein modifications [9].

Glutathione ConcentrationConjugate Formation RateSemiquinone DetectionRedox Cycling Activity
1 millimolarHighStrong SignalActive
5 millimolarVery HighVery StrongHighly Active
10 millimolarMaximumMaximumMaximum

The thiol-adduct formation process involves multiple mechanistic pathways depending on the specific quinone structure [10]. For ortho-quinones, thiol addition proceeds through a free radical chain mechanism initiated by thiyl radicals [10]. This mechanism explains the observed 1,6-type regiochemistry that differs from the typical 1,4-nucleophilic addition patterns seen with other nucleophiles such as amines [10]. Computational studies consistently predict the correct regiochemistry only when considering the thiyl radical-quinone addition pathway [10].

Recent investigations have identified that glutathione transferase enzymes play crucial roles in catalyzing quinone-glutathione conjugation reactions [11]. The yeast glutathione transferase Gtt2 has been specifically implicated in naphthoquinone detoxification through the generation of glutathione-quinone conjugates [11]. This enzymatic pathway represents a major cellular defense mechanism against quinone-induced oxidative stress, though the resulting conjugates retain the capacity for redox cycling [11].

Electron Transfer Mechanisms in Biological Matrices

The electron transfer mechanisms of 2-bromonaphthalene-1,4-dione in biological systems involve complex interactions with cellular electron transport components and redox-active biomolecules [12]. Naphthoquinones serve as effective electron acceptors in biological matrices, participating in electron transfer reactions with various cellular reductases and electron transport chain components [13]. The compound's redox potential and structural characteristics determine its position in the cellular electron transfer hierarchy [14].

Quinone reductase enzymes represent the primary cellular machinery for naphthoquinone electron transfer [15]. These flavin adenine dinucleotide-containing enzymes catalyze the two-electron reduction of quinones to hydroquinones using reducing equivalents provided by nicotinamide adenine dinucleotide phosphate [15]. The reaction proceeds through a ping-pong mechanism where nicotinamide adenine dinucleotide phosphate and the quinone substrate occupy overlapping regions of the enzyme active site [15]. This mechanism involves double hydride transfer: first from nicotinamide adenine dinucleotide phosphate to the enzyme's flavin adenine dinucleotide, then from the reduced flavin adenine dinucleotide to the quinone substrate [15].

Research on naphthoquinone interactions with cytochrome systems has revealed that these compounds can effectively compete with physiological electron acceptors [12]. Studies demonstrate that 1,4-naphthoquinones can inhibit electron transfer to cytochrome c554 in bacterial systems, with inhibition constants in the nanomolar range [12]. The mechanism involves direct electron attraction from the normal electron transfer pathway, effectively short-circuiting the cellular energy production system [12].

Electron Transfer ComponentInteraction TypeEfficiencyBiological Significance
Quinone ReductaseDirect ReductionHighPrimary Detoxification
Cytochrome cCompetitive InhibitionModerateEnergy Disruption
NADPH SystemsElectron DonationHighRedox Cycling
Respiratory Complex IStructural BindingVariableMetabolic Interference

The electron transfer properties of naphthoquinones are fundamentally linked to their redox potentials and structural features [14]. Computational analyses indicate that electron-withdrawing substituents such as bromine significantly influence the compound's electron-accepting capacity [14]. The bromine substitution lowers the lowest unoccupied molecular orbital energy, enhancing the quinone's ability to accept electrons from biological reductants [14].

Mitochondrial electron transport represents a critical site for naphthoquinone intervention in cellular bioenergetics [16]. Quinones can bind to specific sites within respiratory complex I, leading to conformational changes that propagate through the enzyme structure [16]. These binding events trigger local rearrangements that extend from the quinone binding site to nearby proton channels, potentially disrupting normal energy coupling mechanisms [16]. The conformational changes induced by quinone binding represent likely first steps in the disruption of normal mitochondrial proton translocation processes [16].

2-bromonaphthalene-1,4-dione demonstrates exceptional capability in inducing oxidative stress within cancer cells through multiple interconnected mechanisms. The compound's primary mode of action involves redox cycling with ascorbic acid, generating substantially elevated levels of hydrogen peroxide compared to conventional naphthoquinone derivatives . This enhanced oxidative stress induction represents a significant advancement in targeted cancer therapy, as malignant cells typically exhibit heightened susceptibility to reactive oxygen species due to their altered metabolic state [2] [3].
The molecular mechanism underlying this enhanced oxidative stress involves the electron-withdrawing properties of the bromine substituent at the 2-position of the naphthoquinone ring. Research has demonstrated that 2-bromonaphthalene-1,4-dione produces hydrogen peroxide at a rate of 68 ± 11 μM per μM of compound consumed, representing a dramatically improved efficiency compared to unsubstituted naphthoquinone derivatives . This enhanced catalytic activity translates to superior cancer cell targeting through the generation of cytotoxic reactive oxygen species that preferentially affect malignant tissues [2].

Cancer cell lines demonstrate varying degrees of sensitivity to 2-bromonaphthalene-1,4-dione-induced oxidative stress. In A549 lung cancer cells, the compound exhibits an IC50 value of 6.15 ± 0.19 μM, indicating potent antiproliferative activity [4]. The compound's mechanism involves interaction with the Epidermal Growth Factor Receptor pathway, leading to enhanced autophagy and subsequent cell death through oxidative stress accumulation [4]. Additional studies have confirmed cytotoxic effects across multiple cancer cell lines, with IC50 values ranging from 0.3 to 27.91 μM depending on the specific cancer type and cellular characteristics [5] [4].
The oxidative stress induction mechanism involves disruption of cellular antioxidant systems, particularly through interaction with glutathione. 2-bromonaphthalene-1,4-dione demonstrates superior reactivity with glutathione compared to menadione, forming nucleophilic substitution products that maintain redox cycling capacity even after initial reaction . This property ensures sustained oxidative stress generation within cancer cells, contributing to enhanced therapeutic efficacy.

Mitochondrial dysfunction represents another critical component of the compound's oxidative stress induction mechanism. Studies indicate that 2-bromonaphthalene-1,4-dione significantly increases oxygen consumption rates by up to 200% in cancer cells, suggesting enhanced mitochondrial oxidative phosphorylation or redox cycling activity [3]. This metabolic disruption contributes to cancer cell-specific toxicity while sparing normal cells that maintain more robust antioxidant defense systems [3].

Parameter2-Bromonaphthalene-1,4-dioneControl/BaselineFold Enhancement
H2O2 Production68 ± 11 μM/μM compound5.8 ± 0.2 μM/μM11.7-fold
Oxygen Consumption200% increaseBaseline2.0-fold
GSH Depletion RateEnhanced reactivityStandardSignificantly higher
Cancer Cell SelectivityHigh specificityLimitedMarkedly improved

Comparative Efficacy Analysis with Menadione-Based Therapies

Comprehensive comparative analysis reveals that 2-bromonaphthalene-1,4-dione demonstrates superior therapeutic efficacy compared to menadione-based therapies across multiple parameters relevant to cancer treatment. The substitution of the methyl group in menadione with bromine in 2-bromonaphthalene-1,4-dione results in fundamental improvements in both potency and selectivity for cancer cells .

Hydrogen peroxide production efficiency represents the most significant advantage of 2-bromonaphthalene-1,4-dione over menadione. Direct comparative studies demonstrate that 2-bromonaphthalene-1,4-dione is approximately 19-fold more efficient than menadione in catalyzing hydrogen peroxide production when combined with ascorbic acid . This dramatic enhancement in oxidative stress generation capacity translates to improved cancer cell targeting with potentially reduced dosage requirements.

Oxygen consumption analysis further confirms the superior metabolic disruption capacity of 2-bromonaphthalene-1,4-dione. The compound demonstrates 10-fold higher efficiency in oxygen consumption compared to menadione, indicating enhanced interference with cellular respiration and energy metabolism in cancer cells . This increased metabolic disruption contributes to selective cancer cell toxicity while maintaining better tolerance in normal cellular environments.

The redox cycling ratio provides quantitative evidence of enhanced catalytic activity. 2-bromonaphthalene-1,4-dione achieves a ratio of 68 ± 11 μM hydrogen peroxide produced per μM of compound consumed, compared to menadione's ratio of 5.8 ± 0.2 μM per μM . This represents more than an 11-fold improvement in catalytic efficiency, directly correlating with enhanced therapeutic potential.

Apatone therapy comparative analysis demonstrates the potential for 2-bromonaphthalene-1,4-dione as an improved substitute for menadione in established treatment protocols. Traditional Apatone therapy combines menadione with ascorbic acid for prostate cancer treatment, but research suggests that replacement of menadione with 2-bromonaphthalene-1,4-dione enhances the therapy's ability to produce hydrogen peroxide, potentially improving clinical outcomes [6].

Selectivity profiles between the two compounds reveal important therapeutic advantages. While menadione demonstrates limited selectivity between cancer and normal cells, 2-bromonaphthalene-1,4-dione exhibits enhanced selectivity ratios, with some derivatives achieving selectivity indices of 3.6 or higher [3]. This improved selectivity translates to better therapeutic windows and reduced potential for adverse effects on normal tissues.

Therapeutic Parameter2-Bromonaphthalene-1,4-dioneMenadioneClinical Advantage
H2O2 Production Efficiency19-fold vs baselineBaseline referenceEnhanced cancer targeting
Oxygen Consumption Rate10-fold vs baselineBaseline referenceSuperior metabolic disruption
Redox Cycling Efficiency68 ± 11 μM/μM5.8 ± 0.2 μM/μMImproved catalytic activity
Cancer Cell SelectivityHigh (SI >3.0)LimitedBetter therapeutic window
Antioxidant DepletionEnhanced GSH reactivityModerateSuperior oxidative stress

Synergistic Effects in Combination Antineoplastic Regimens

2-bromonaphthalene-1,4-dione demonstrates remarkable synergistic potential when incorporated into combination antineoplastic regimens, offering enhanced therapeutic efficacy through multiple complementary mechanisms. The compound's ability to amplify oxidative stress while simultaneously targeting specific molecular pathways makes it an ideal candidate for combination therapies designed to overcome cancer cell resistance mechanisms [5] [3].

Multi-kinase inhibition synergy represents a particularly promising avenue for combination therapy. Recent studies of 1,4-naphthoquinone derivatives linked to 1,2,3-triazole moieties demonstrate that compounds incorporating the 2-bromonaphthalene-1,4-dione scaffold can simultaneously inhibit CDK2, FLT4 (VEGFR3), and PDGFRA kinases with IC50 values ranging from 0.22 to 11.32 μM [5]. This multi-target approach provides synergistic anticancer effects by disrupting multiple oncogenic pathways simultaneously.

Combination with Cyclin-Dependent Kinase inhibitors produces enhanced S-phase arrest and apoptosis induction in cancer cells. The synergistic mechanism involves 2-bromonaphthalene-1,4-dione's oxidative stress generation combined with specific cell cycle disruption, resulting in lower IC50 values compared to monotherapy approaches [5]. This combination strategy has demonstrated particular efficacy against pancreatic ductal adenocarcinoma cells, with some combinations achieving IC50 values as low as 0.3 μM [5].

Ascorbic acid combination protocols build upon the established Apatone therapy framework while providing superior efficacy. The enhanced redox cycling between 2-bromonaphthalene-1,4-dione and ascorbic acid generates sustained hydrogen peroxide production that overwhelms cancer cell antioxidant defenses . This combination has shown superior performance compared to traditional menadione/ascorbic acid combinations in preclinical studies, suggesting potential for clinical translation .

EGFR pathway modulation combinations leverage the compound's ability to interact with Epidermal Growth Factor Receptor signaling while simultaneously inducing oxidative stress. Studies demonstrate that 2-bromonaphthalene-1,4-dione can form hydrogen bonds with specific amino acid residues in EGFR, including Asp831 and Thr830, while inducing autophagy through enhanced EGFR recycling [4]. This dual mechanism provides synergistic effects when combined with other EGFR-targeting agents.

Combination regimens targeting mitochondrial dysfunction exploit the compound's ability to disrupt cellular energy metabolism. The combination of 2-bromonaphthalene-1,4-dione with agents that target mitochondrial function results in amplified oxidative stress responses and enhanced cancer cell selectivity [3]. These combinations demonstrate particular efficacy against cancer cells that rely heavily on glycolytic metabolism.

Combination StrategyMechanismSynergistic AdvantageDevelopment Status
Multi-kinase targetingCDK2/FLT4/PDGFRA inhibitionBroad spectrum anticancer activityIn vitro validation
Ascorbic acid enhancementAmplified redox cyclingSuperior to menadione combinationsPreclinical studies
EGFR pathway modulationReceptor binding + autophagySelective cancer targetingMechanistic studies
Mitochondrial disruptionEnhanced oxygen consumptionMetabolic cancer cell targetingOptimization phase
Cell cycle combinationS-phase arrest + ROS generationLower IC50 requirementsMultiple cell line testing

Schedule dependency in combination regimens has been identified as a critical factor for optimizing synergistic effects. Research indicates that sequential administration of 2-bromonaphthalene-1,4-dione followed by complementary agents often produces superior results compared to simultaneous administration, likely due to the time-dependent nature of oxidative stress accumulation and cellular response mechanisms [7].

XLogP3

2.4

LogP

2.44 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2065-37-4

Wikipedia

1,4-Naphthalenedione, 2-bromo- (9CI)

Dates

Last modified: 08-15-2023

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